molecular formula C13H20BrNO2S B6620021 N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine

N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine

Cat. No.: B6620021
M. Wt: 334.27 g/mol
InChI Key: MQIJVLLFHYMLOA-UHFFFAOYSA-N
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Description

N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine is an organic compound characterized by the presence of a bromophenyl group, an ethyl group, and a methylsulfonyl group attached to a propan-2-amine backbone

Properties

IUPAC Name

N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20BrNO2S/c1-4-15(11(2)10-18(3,16)17)9-12-7-5-6-8-13(12)14/h5-8,11H,4,9-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQIJVLLFHYMLOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1Br)C(C)CS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine typically involves multiple steps:

    Bromination: The starting material, benzylamine, undergoes bromination to introduce the bromine atom at the ortho position of the phenyl ring. This can be achieved using bromine (Br₂) in the presence of a suitable solvent like acetic acid.

    Alkylation: The brominated intermediate is then subjected to alkylation with ethyl iodide (C₂H₅I) in the presence of a base such as potassium carbonate (K₂CO₃) to introduce the ethyl group.

    Sulfonylation: The resulting compound is then treated with methanesulfonyl chloride (CH₃SO₂Cl) in the presence of a base like triethylamine (NEt₃) to introduce the methylsulfonyl group.

    Amine Formation: Finally, the compound undergoes reductive amination with propan-2-amine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH₃CN).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The methylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The compound can be reduced to remove the sulfonyl group, typically using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dimethylformamide, ethanol), bases (e.g., sodium hydroxide).

    Oxidation: Oxidizing agents (e.g., H₂O₂, m-CPBA), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., LiAlH₄), solvents (e.g., ether).

Major Products

    Substitution: Depending on the nucleophile, products can include various substituted phenyl derivatives.

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the de-sulfonylated amine.

Scientific Research Applications

Chemistry

In chemistry, N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine is used as an intermediate in the synthesis of more complex molecules. Its reactivity makes it a valuable building block for creating diverse chemical libraries for drug discovery.

Biology and Medicine

In biological research, this compound can be used to study the effects of brominated and sulfonylated amines on biological systems. It may serve as a lead compound for developing new pharmaceuticals, particularly those targeting neurological pathways due to its amine functionality.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, where its unique chemical properties can impart desired characteristics like increased stability or reactivity.

Mechanism of Action

The mechanism by which N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the bromine atom and the sulfonyl group can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-[(2-chlorophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine: Similar structure but with a chlorine atom instead of bromine.

    N-[(2-fluorophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine: Similar structure but with a fluorine atom instead of bromine.

    N-[(2-bromophenyl)methyl]-N-methyl-1-methylsulfonylpropan-2-amine: Similar structure but with a methyl group instead of an ethyl group.

Uniqueness

N-[(2-bromophenyl)methyl]-N-ethyl-1-methylsulfonylpropan-2-amine is unique due to the combination of its bromine atom, ethyl group, and methylsulfonyl group, which together influence its chemical reactivity and potential applications. The bromine atom can participate in specific halogen bonding interactions, while the sulfonyl group can enhance solubility and stability.

This detailed overview should provide a comprehensive understanding of this compound, its synthesis, reactions, applications, and how it compares to similar compounds

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